4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Overview
Description
4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is an organic compound characterized by the presence of two nitrobenzoic acid groups connected via an ethene bridge. This compound is notable for its structural configuration, which includes an E-configuration around the ethene linkage.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, which include this compound, play an important role in the metabolic pathway . They are essential nutrients for many human pathogens and are used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species .
Cellular Effects
As a derivative of benzoic acid, it may demonstrate anti-inflammatory, anti-cancer, and anti-metastatic activities
Metabolic Pathways
It is known that benzoic acid derivatives are involved in the synthesis of folic acid , suggesting that this compound may interact with enzymes or cofactors in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) typically involves the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with potassium hydroxide in ethanol. The reaction proceeds as follows:
- Dissolve 5.74 g of potassium hydroxide in 45 mL of pure ethanol.
- Add 5.00 g of 4-(chloromethyl)-3-nitrobenzoic acid to the solution.
- A brown precipitate, which is the potassium salt of the target compound, will form immediately.
- React at room temperature for about 45 minutes.
- Apply vacuum filtration and dissolve the solid in about 70 mL of water.
- Adjust the pH to 1 using hydrochloric acid, causing the solid matter to emerge.
- Recrystallize from tetrahydrofuran to obtain yellow crystals of the target compound with a 75% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products
Reduction: 4,4’-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid).
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid).
Scientific Research Applications
4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) has several applications in scientific research:
Materials Science: Used in the development of photoconductive materials due to its ability to increase conductivity upon illumination.
Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialized polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) largely depends on its application. In photoconductive materials, the compound’s nitro groups play a crucial role in facilitating charge transport by aligning molecular orbitals for efficient charge carrier movement upon illumination . The ethene bridge helps maintain the structural integrity and planarity necessary for optimal photoconductive properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(E)-Ethene-1,2-diyl]dibenzoic acid: Lacks the nitro groups, resulting in different electronic properties.
4,4’-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid): Contains amine groups instead of nitro groups, leading to different reactivity and applications.
4,4’-[(E)-Ethene-1,2-diyl]bis(3-hydroxybenzoic acid):
Uniqueness
4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is unique due to its combination of nitro groups and an ethene bridge, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photoconductive or electronic characteristics .
Properties
IUPAC Name |
4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRFWJQXQJPKC-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728637 | |
Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202689-44-8 | |
Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202689-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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